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N-(1H-indol-3-ylacetyl)isoleucine -

N-(1H-indol-3-ylacetyl)isoleucine

Catalog Number: EVT-13517706
CAS Number:
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(1H-Indol-3-ylacetyl)isoleucine is an isoleucine derivative.
Overview

N-(1H-indol-3-ylacetyl)isoleucine is a compound that belongs to the class of N-acyl-alpha amino acids. This category includes compounds where an acyl group is attached to the nitrogen atom of an amino acid. Specifically, N-(1H-indol-3-ylacetyl)isoleucine features an indole ring, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Classification

N-(1H-indol-3-ylacetyl)isoleucine is classified as an organic compound and more specifically as an amino acid derivative. It is also associated with the broader category of indole derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.

Synthesis Analysis

Methods

The synthesis of N-(1H-indol-3-ylacetyl)isoleucine typically involves the acylation of L-isoleucine with indole-3-acetic acid. This reaction is commonly facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) in conjunction with catalysts like 4-dimethylaminopyridine (DMAP). The typical reaction conditions include:

  • Inert atmosphere: Nitrogen or argon to prevent oxidation.
  • Solvent: Dichloromethane or other suitable organic solvents.
  • Temperature: Room temperature or slightly elevated temperatures for several hours.

After the reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity .

Technical Details

The reaction mechanism involves the formation of an acyl intermediate followed by nucleophilic attack by the amino group of L-isoleucine on the carbonyl carbon of indole-3-acetic acid. This results in the formation of N-(1H-indol-3-ylacetyl)isoleucine along with by-products that are removed during purification.

Molecular Structure Analysis

Structure

The molecular formula of N-(1H-indol-3-ylacetyl)isoleucine is C14H16N2O3C_{14}H_{16}N_{2}O_{3}, with a molecular weight of approximately 246.29 g/mol. The compound features a characteristic indole moiety attached to the acetyl group, which in turn is linked to the isoleucine side chain.

Data

Key structural data includes:

  • Molecular Weight: 246.29 g/mol
  • Density: Approximately 1.33 g/cm³
  • Melting Point: 138–140 °C
  • Boiling Point: 601.2 °C at 760 mmHg
    These properties indicate that N-(1H-indol-3-ylacetyl)isoleucine is relatively stable under standard conditions .
Chemical Reactions Analysis

Reactions

N-(1H-indol-3-ylacetyl)isoleucine can undergo several types of chemical reactions:

  1. Oxidation: The indole ring can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction can be facilitated using sodium borohydride or lithium aluminum hydride.
  3. Substitution: Electrophilic substitution reactions can occur at the indole ring using reagents such as bromine in acetic acid .

Technical Details

For oxidation, potassium permanganate in acidic conditions is typically employed, while reduction reactions are often carried out in methanol with sodium borohydride. Substitution reactions require careful control of conditions to avoid unwanted side reactions.

Mechanism of Action

The mechanism of action for N-(1H-indol-3-ylacetyl)isoleucine involves its interaction with biological targets, potentially influencing various metabolic pathways. The indole structure may play a critical role in binding to receptors or enzymes due to its planar nature and ability to participate in π-stacking interactions.

Biological studies suggest that compounds with similar structures exhibit various pharmacological activities, including modulation of neurotransmitter systems and anti-inflammatory effects . Further research is needed to elucidate the specific pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties

N-(1H-indol-3-ylacetyl)isoleucine exhibits notable physical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but less soluble in water.

Chemical Properties

Chemical properties include:

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents and electrophiles due to the presence of functional groups.

Relevant data from safety data sheets indicate precautions necessary when handling this compound, including protective equipment for skin and eyes due to potential irritant properties .

Applications

N-(1H-indol-3-ylacetyl)isoleucine has potential applications in various scientific fields:

  1. Pharmaceutical Research: Investigated for its potential therapeutic effects, particularly in neuropharmacology and oncology.
  2. Biochemistry Studies: Used as a biochemical probe to study metabolic pathways involving amino acids and indoles.
  3. Agricultural Science: Potentially used in plant growth regulation due to its structural similarity to plant hormones affecting growth and differentiation.

Ongoing research aims to uncover further applications and mechanisms underlying its biological activity .

Biosynthesis and Metabolic Pathways

Enzymatic Conjugation Mechanisms in Auxin Homeostasis

The conjugation of indole-3-acetic acid (IAA) with isoleucine to form N-(1H-indol-3-ylacetyl)isoleucine (IAA-Ile) represents a critical biochemical pathway in auxin homeostasis regulation. This amide-linked conjugation follows a well-characterized Bi Uni Uni Bi Ping Pong mechanism, as elucidated through kinetic studies of OsGH3.8 in rice and VvGH3.1 in grape [1] [6]. The reaction initiates when the GH3 enzyme binds ATP and IAA in the presence of Mg²⁺, forming an adenylated IAA intermediate (IAA-AMP) and releasing pyrophosphate (PPi). Subsequently, isoleucine attaches to the enzyme•IAA•AMP complex, displacing AMP and establishing an amide bond between IAA and isoleucine [6].

Magnesium ions serve as essential cofactors in this process, with Glu342 residue directly coordinating Mg²⁺ to orient ATP for nucleophilic attack [6]. The catalytic efficiency of this reaction is governed by substrate saturation kinetics, where increasing IAA or isoleucine concentrations enhance reaction velocity until enzyme saturation occurs. This conjugation mechanism effectively reduces physiologically active free IAA pools while generating conjugated forms with distinct signaling properties [1] [6]. The reaction's reversibility varies among amino acid conjugates, with IAA-Ile being hydrolyzable back to free IAA by ILR1 (IAA-leucine resistant 1) amidohydrolases, positioning it as a transient storage form rather than a terminal inactivation product [6].

Table 1: Enzymatic Reaction Mechanism for IAA-Ile Formation

StepReactantsCatalyst/CofactorsProductsKey Residues
1IAA + ATPMg²⁺, GH3 enzymeIAA-AMP + PPiArg130, Leu137
2IAA-AMP + IleActive site conformationIAA-Ile + AMPSer341, Glu342
3IAA-Ile releaseHydrolytic cleavageFree enzymeTyr344

Role of GH3 Gene Family in IAA-Amino Acid Conjugate Formation

The GH3 gene family encodes acyl acid amido synthetases responsible for conjugating IAA with specific amino acids, including isoleucine. Phylogenetic analyses across plant species reveal that GH3 proteins cluster into three primary groups based on sequence homology and substrate specificity [5] [6]. Group II GH3 enzymes specifically catalyze IAA-amino acid conjugation, with subgroup IIa (containing Arabidopsis AtGH3.1-AtGH3.6 and rice OsGH3.8) displaying preferential activity toward isoleucine conjugation [5] [7].

In Chinese white pear (Pyrus bretschneideri), 15 identified PbrGH3 genes exhibit tissue-specific expression patterns, with PbrGH3.5 showing predominant expression in roots and leaves—tissues critical for auxin-mediated stress responses [7]. Similarly, Rosaceae species like strawberry (Fragaria ananassa) and apple (Malus domestica) demonstrate expansion of GH3 genes through tandem duplication events, with FaGH3.17 and FaGH3.18 conferring enhanced drought tolerance via IAA conjugation-mediated redox homeostasis [5]. Transgenic studies reveal that PbrGH3.5 overexpression in tomato significantly reduces free IAA levels while increasing conjugated IAA, directly linking GH3 activity to auxin homeostasis modulation [7].

The transcriptional regulation of GH3 genes represents a key feedback mechanism in auxin signaling. Rapid induction of GH3 expression occurs within minutes of auxin perception, creating an ultra-short negative feedback loop that buffers cellular auxin responses. Promoter analyses of PbrGH3 genes reveal abundant cis-elements responsive to abscisic acid (ABRE) and drought (MBS), indicating convergence of hormonal and environmental signals in regulating IAA conjugation [5] [7].

Table 2: GH3 Gene Family Characteristics in Selected Plant Species

Plant SpeciesTotal GH3 GenesGroup II MembersKey IAA-Conjugating GenesExpression Pattern
Arabidopsis thaliana198AtGH3.1-AtGH3.6, AtGH3.9, AtGH3.17Ubiquitous, root-specific
Oryza sativa (Rice)145OsGH3.1, OsGH3.2, OsGH3.8Root apex, vascular tissue
Pyrus bretschneideri (Pear)156PbrGH3.5, PbrGH3.6Calyx, ovary, root
Fragaria ananassa (Strawberry)249FaGH3.17, FaGH3.18Root, drought-stressed leaves

Substrate Specificity of Acyl-Activating Enzymes for Isoleucine Conjugation

The molecular basis for isoleucine selectivity in IAA-Ile formation resides in the substrate-binding pocket architecture of GH3 enzymes. Structural analyses of OsGH3.8 and VvGH3.1 reveal that seven critical residues (Arg130, Leu137, Val174, Leu175, Met337, Ala339, and Tyr344) form a hydrophobic cavity that discriminates among amino acid substrates [1] [6]. Isoleucine is favored due to its branched aliphatic side chain, which optimally fits within this pocket through van der Waals interactions and hydrophobic contacts. Site-directed mutagenesis demonstrates that substitution at position 137 (Leu→Ser) shifts preference toward benzoate substrates, while Arg130 mutations enhance jasmonic acid conjugation efficiency [6].

In bacteria such as Escherichia coli, underground metabolic pathways enable isoleucine biosynthesis through promiscuous enzyme activities. When canonical threonine deaminase pathways are disrupted (ilvA/tdcB deletion), cystathionine γ-synthase (MetB) exhibits promiscuous cleavage of O-succinyl-L-homoserine to yield 2-ketobutyrate—a key precursor for isoleucine biosynthesis [8]. This metabolic flexibility ensures isoleucine availability for protein synthesis and IAA conjugation even under genetic perturbation. Comparative enzymology studies show that isoleucine affinity varies significantly among GH3 orthologs, with Arabidopsis AtGH3.17 exhibiting a Km of 85 μM for isoleucine, while grape VvGH3.1 displays 4-fold lower affinity (Km = 320 μM) [6]. This divergence reflects species-specific adaptation in auxin metabolism.

The evolutionary conservation of substrate specificity is evident in codon usage bias analyses of GH3 genes. Subfamilies with high isoleucine conjugation activity exhibit stronger codon bias (measured by effective number of codons, ENC) compared to other GH3 groups, suggesting selective pressure to maintain optimal protein folding for isoleucine recognition [5]. Additionally, non-catalytic residues distant from the active site influence substrate selectivity through allosteric modulation of enzyme dynamics, as demonstrated by nuclear magnetic resonance studies showing long-range conformational effects of surface mutations on GH3 activity [1].

Table 3: Substrate Specificity Determinants in GH3 Enzymes

Residue PositionConserved in IAA-Ile SynthetasesFunctionMutational Effect
Arg13095%IAA carboxyl group orientationR130L: Shift to benzoate substrates
Leu13792%Hydrophobic pocket formationL137S: Reduced isoleucine affinity
Met33787%Amino acid side chain accommodationM337V: Expanded substrate range
Ala33989%ATP binding loop stabilizationA339G: Impaired catalytic efficiency
Tyr34498%AMP release facilitationY344F: 60% activity reduction

Properties

Product Name

N-(1H-indol-3-ylacetyl)isoleucine

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylpentanoic acid

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

InChI

InChI=1S/C16H20N2O3/c1-3-10(2)15(16(20)21)18-14(19)8-11-9-17-13-7-5-4-6-12(11)13/h4-7,9-10,15,17H,3,8H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

WPTUQMUCTTVOFW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21

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